molecular formula C20H24O B12581754 1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene CAS No. 610754-82-0

1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene

Katalognummer: B12581754
CAS-Nummer: 610754-82-0
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: AXSSKDOTTRYQRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a butene chain, which is further substituted with a 2-methylpropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene typically involves multiple steps. One common method includes the reaction of 4-bromo-3-(isobutoxymethyl)-3-methylbut-1-ene with benzene derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

610754-82-0

Molekularformel

C20H24O

Molekulargewicht

280.4 g/mol

IUPAC-Name

[4-(2-methylpropoxy)-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C20H24O/c1-17(2)16-21-15-9-14-20(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-14,17H,9,15-16H2,1-2H3

InChI-Schlüssel

AXSSKDOTTRYQRN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.